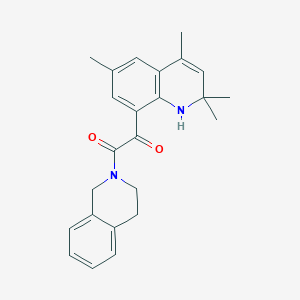
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE can be achieved through various synthetic routes. One common method involves the use of Brønsted acid-mediated or Lewis acid-catalyzed sequential reactions of 2-alkynylanilines with ketones . This method allows for the formation of the desired compound with high efficiency and selectivity.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve consistent and reproducible results.
化学反应分析
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline and isoquinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline and dihydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinoline and isoquinoline rings, leading to the formation of a wide range of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions are typically quinoline and isoquinoline derivatives with various functional groups.
科学研究应用
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: This compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE can be compared with other similar compounds, such as:
2,3-Dihydroquinolin-4(1H)-ones: These compounds share a similar core structure and exhibit similar chemical reactivity and biological activities.
4-Hydroxy-2-quinolones: These compounds are also structurally related and are known for their diverse biological activities.
3,4-Dihydro-2H-pyran: This compound is used as a protecting group in organic synthesis and shares some chemical properties with the target compound.
The uniqueness of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(2,2,4,6-TETRAMETHYL-1,2-DIHYDRO-8-QUINOLINYL)-1,2-ETHANEDIONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
属性
分子式 |
C24H26N2O2 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)ethane-1,2-dione |
InChI |
InChI=1S/C24H26N2O2/c1-15-11-19-16(2)13-24(3,4)25-21(19)20(12-15)22(27)23(28)26-10-9-17-7-5-6-8-18(17)14-26/h5-8,11-13,25H,9-10,14H2,1-4H3 |
InChI 键 |
MLYCULZEGKUQKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)C(=O)C(=O)N3CCC4=CC=CC=C4C3)NC(C=C2C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-chloro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11037824.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11037836.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037843.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11037849.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11037852.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B11037858.png)
![15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B11037861.png)
![4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11037868.png)

![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine](/img/structure/B11037886.png)
![(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11037891.png)
![[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile](/img/structure/B11037893.png)
![5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11037897.png)
![4-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B11037911.png)
